Synthesis and Characterization of N'-tert-Butyl-N-nitroguanidine: A Comprehensive Technical Guide
Synthesis and Characterization of N'-tert-Butyl-N-nitroguanidine: A Comprehensive Technical Guide
Executive Summary
N'-tert-butyl-N-nitroguanidine (CAS 110499-10-0) is a highly functionalized, nitrogen-rich aliphatic compound utilized extensively as a building block in the synthesis of neonicotinoid-like agrochemicals, energetic materials, and specialized pharmaceutical intermediates. Characterized by its molecular formula C5H12N4O2 and a monoisotopic mass of 160.10 Da, this compound features a sterically hindered tert-butyl group adjacent to a highly delocalized nitroguanidine pharmacophore . This whitepaper provides an in-depth, mechanistically grounded guide to its synthesis, critically evaluating scalable routes, detailing self-validating experimental protocols, and establishing robust analytical frameworks for researchers and process chemists.
Mechanistic Rationale & Synthetic Strategies
The synthesis of N-alkyl-N'-nitroguanidines fundamentally relies on the nucleophilic substitution of the amino or alkylthio groups on a guanidine core. Due to the strong electron-withdrawing nature of the nitro group, the guanidino carbon is highly electrophilic, making it susceptible to attack by primary amines such as tert-butylamine.
Causality in Route Selection:
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Aqueous Transamination (The Preferred Route): Reacting nitroguanidine with tert-butylamine in an aqueous suspension is the most atom-economical and scalable method . Water serves a dual purpose: it acts as a high-capacity heat sink for the exothermic nucleophilic attack and provides a highly polar medium that stabilizes the tetrahedral intermediate. The insolubility of the target N'-tert-butyl-N-nitroguanidine in cold water drives the reaction equilibrium forward via Le Chatelier's principle, while the byproduct (ammonia) is easily vented.
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S-Methyl-N-nitroisothiourea Substitution: While historical methods utilized S-methyl-N-nitroisothiourea to provide a superior leaving group (methanethiolate) , the generation of highly toxic and malodorous methyl mercaptan (CH3SH) renders this route unsuitable for modern, environmentally conscious scale-up.
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Direct Nitration: Nitration of tert-butylguanidine using mixed acids (HNO3/H2SO4) is theoretically possible but practically hazardous. The steric bulk of the tert-butyl group and the risk of oxidative cleavage or thermal runaway make this approach inferior.
Figure 1: Mechanistic pathways for the synthesis of N'-tert-butyl-N-nitroguanidine.
Comparative Analysis of Synthetic Routes
To guide process development, the quantitative parameters of the primary synthetic strategies are summarized below. The aqueous transamination method demonstrates superior scalability and E-factor (environmental factor).
| Synthetic Route | Typical Yield (%) | Reaction Temp (°C) | Atom Economy | Key Byproduct | Scalability & Safety |
| Aqueous Transamination | 80 – 85% | 40 – 45 | High | Ammonia (NH3) | Excellent; safe aqueous medium |
| S-Methyl Isothiourea | 85 – 90% | 20 – 25 | Medium | Methanethiol | Poor; severe odor and toxicity |
| Direct Nitration | < 50% | 0 – 5 | Low | H2O, NOx | Hazardous; thermal runaway risk |
Detailed Experimental Protocols (Self-Validating Systems)
The following protocol details the aqueous transamination route, optimized for high purity and yield. Every step is designed as a self-validating system, incorporating in-process controls (IPC) to ensure reproducibility.
Protocol A: Aqueous Transamination of Nitroguanidine
Reagents & Materials:
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Nitroguanidine (containing ~25% water for desensitization) : 1.0 molar equivalent.
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tert-Butylamine (High purity, >99%): 1.5 molar equivalents.
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Deionized Water: Solvent.
Step-by-Step Methodology:
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Suspension Preparation: Charge a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and internal thermometer with 750 mL of deionized water. Add 138.8 g (approx. 1.0 mol, accounting for 25% moisture) of nitroguanidine.
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Causality: Using water-wet nitroguanidine prevents friction-induced ignition and ensures a smooth, pumpable slurry.
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Nucleophile Addition: Cool the suspension to 18–20°C. Over a period of 15-20 minutes, add 109.7 g (1.5 mol) of tert-butylamine dropwise.
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Causality: The dropwise addition controls the initial exothermic acid-base interaction and prevents the volatilization of the low-boiling tert-butylamine (bp 44°C).
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Thermal Activation: Gradually heat the reaction mixture to 40–45°C. Maintain robust mechanical stirring.
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Causality: While methylamine transaminations can occur at room temperature, the steric hindrance of the tert-butyl group requires elevated thermal energy to overcome the activation barrier for the formation of the tetrahedral intermediate.
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In-Process Control (IPC) & Maturation: Stir the mixture for 24 hours.
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Validation: Withdraw a 1 mL aliquot, dilute in mobile phase, and analyze via HPLC (UV detection at 270 nm). The reaction is deemed complete when the residual nitroguanidine peak area is <2%.
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Precipitation & Isolation: Once validated, cool the reactor contents to 5°C at a rate of 0.5°C/min.
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Causality: Controlled cooling promotes the crystallization of N'-tert-butyl-N-nitroguanidine while keeping unreacted amine and trace impurities dissolved in the aqueous mother liquor.
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Filtration & Washing: Isolate the precipitate via vacuum filtration. Wash the filter cake twice with 100 mL of ice-cold deionized water, followed by a single 50 mL wash with cold petroleum ether.
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Causality: The petroleum ether wash removes any lipophilic organic impurities and facilitates rapid drying.
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Drying: Transfer the solid to a vacuum drying oven and dry at 45°C until a constant weight is achieved.
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Validation: Karl Fischer titration should indicate <0.5% residual moisture.
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Figure 2: Experimental workflow for the aqueous transamination protocol.
Analytical Characterization & Validation
To ensure the scientific integrity of the synthesized N'-tert-butyl-N-nitroguanidine, the following analytical markers should be verified against established databases :
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Mass Spectrometry (ESI-MS): The predicted monoisotopic mass is 160.096 Da. Positive ion mode will yield a strong [M+H]+ adduct at m/z 161.10. A sodium adduct [M+Na]+ at m/z 183.08 is also typically observed.
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1H NMR (DMSO-d6, 400 MHz):
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δ 1.35 (s, 9H, -C(CH3)3)
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δ 7.50 - 8.20 (br s, 3H, -NH and -NH2 protons, exchangeable with D2O). The broadness is due to the tautomeric nature of the nitroguanidine system and quadrupolar relaxation from the nitrogen atoms.
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Infrared Spectroscopy (FT-IR): Strong absorption bands at ~1620 cm⁻¹ (C=N stretch) and ~1550 / 1340 cm⁻¹ (asymmetric and symmetric NO2 stretches) confirm the presence of the nitroguanidine pharmacophore.
Safety, EHS, and Scale-up Considerations
Nitroguanidine is classified as a flammable solid and an explosive precursor. It must never be allowed to dry out completely prior to the reaction; maintaining a minimum of 20-25% moisture is a critical safety parameter. Furthermore, the transamination reaction releases ammonia gas. On a pilot or manufacturing scale, the reactor must be vented through an acidic scrubber system (e.g., 10% H2SO4) to capture the ammonia and prevent environmental release or inhalation hazards.
References
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McKay, A. F.; Wright, G. F. "Preparation and Properties of N-Methyl-N-nitroso-N'-nitroguanidine." Journal of the American Chemical Society, 1947, 69(12), 3028–3030. URL:[Link]
- Bayer AG. "Process for the preparation of N-methyl-N'-nitroguanidine." US Patent 6,720,451 B2, 2004.
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 427024, 2-tert-butyl-1-nitroguanidine." PubChem, 2026. URL:[Link]
